2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine
Overview
Description
“2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine” is a chemical compound with the CAS Number: 1105190-67-7 . It has a molecular weight of 237.66 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine” is 1S/C12H9ClFNO/c13-12-11 (6-3-7-15-12)16-8-9-4-1-2-5-10 (9)14/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine” is a solid compound . Its molecular weight is 237.66 .Scientific Research Applications
1. Radiochemistry and Imaging Applications
The compound has been utilized in the synthesis and biological evaluation of various substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, demonstrating high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). This selectivity and the successful preparation of radiolabeled compounds imply potential applications in positron emission tomography (PET) for neurodegenerative disorders, as exemplified by [18F]PBR102 and [18F]PBR111 (Fookes et al., 2008)(Fookes et al., 2008).
2. Potential in Prostate Cancer Imaging
A notable application is observed in the synthesis and evaluation of [18F]DCFPyL, a PSMA-based PET imaging agent for prostate cancer. The compound exhibited substantial in vivo activity and delineated PSMA+ PC3 PIP prostate tumor xenografts in imaging, suggesting its viability as a new positron-emitting imaging agent for PSMA-expressing tissues (Chen et al., 2011)(Chen et al., 2011).
3. Central Nervous System Effects and Behavioral Analysis
The compound has been employed in studying the effects of various receptor mechanisms on compulsive food consumption, shedding light on the role of Orexin-1 Receptor mechanisms in binge eating. This has therapeutic implications in treating compulsive eating disorders (Piccoli et al., 2012)(Piccoli et al., 2012).
4. Pharmacology and Drug Metabolism
Research has highlighted the importance of the intestine in the metabolism of certain compounds, as demonstrated by studies on Prasugrel and its active metabolite formation, where the compound was used to explore the metabolic pathways and organ-specific metabolization (Hagihara et al., 2011)(Hagihara et al., 2011).
5. Study of Photochromic Activity
The compound has been involved in the study of the photochromic activity of ortho-nitrobenzylpyridines, suggesting potential applications in photon-based electronics due to favorable properties such as photochromic activity in the solid state and inherent polystability (Naumov, 2006)(Naumov, 2006).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts in these reactions.
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound might undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where the compound is transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds.
Result of Action
Its potential role in suzuki–miyaura cross-coupling reactions suggests it could contribute to the formation of new carbon-carbon bonds .
properties
IUPAC Name |
2-chloro-3-[(2-fluorophenyl)methoxy]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-12-11(6-3-7-15-12)16-8-9-4-1-2-5-10(9)14/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMPIMNGDYUZFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(N=CC=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255506 | |
Record name | 2-Chloro-3-[(2-fluorophenyl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine | |
CAS RN |
1105190-67-7 | |
Record name | 2-Chloro-3-[(2-fluorophenyl)methoxy]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105190-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-[(2-fluorophenyl)methoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701255506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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